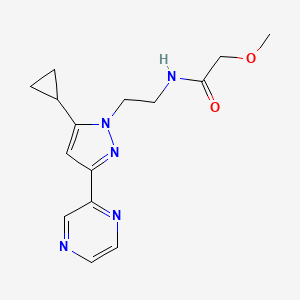

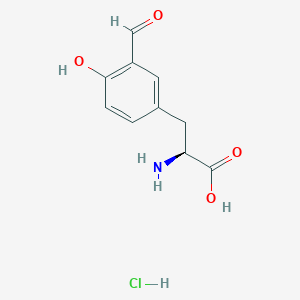

![molecular formula C7H6ClN3O2 B2733992 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride CAS No. 2418720-54-2](/img/structure/B2733992.png)

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound . It is part of the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring .

Synthesis Analysis

This compound has been synthesized using various strategies and approaches . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular weight of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is 163.13. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid include a molecular weight of 163.13, an XLogP3 of 0.3, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization Reactions

The scientific research on 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid; hydrochloride primarily focuses on its synthesis and functionalization for further chemical transformations. İ. Yıldırım and colleagues demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives via reactions with different reagents, showcasing the versatility of pyrazole compounds in synthetic chemistry. Their work emphasizes the potential of these compounds for creating a broad array of chemical entities, highlighting their significance in medicinal chemistry and materials science (Yıldırım, Kandemirli, & Demir, 2005).

Biomedical Applications

Ana Donaire-Arias et al. reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, discussing their synthesis from both pyrazole and pyridine precursors, and exploring their diverse biomedical applications. This comprehensive review underlines the significance of 1H-pyrazolo[3,4-b]pyridines in drug discovery, particularly in designing compounds with potential therapeutic benefits (Donaire-Arias et al., 2022).

Anticancer Potential

I. Stepanenko and colleagues synthesized organometallic complexes involving 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, investigating their potential as anticancer agents. This study highlights the exploration of pyrazolo[3,4-b]pyridines in developing new therapeutic agents, focusing on their application in cancer treatment (Stepanenko et al., 2011).

Antiviral Activity

The synthesis and evaluation of new 4-(phenylamino) and 4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives for their antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus were conducted by A. Bernardino and colleagues. Their work contributes to the search for novel antiviral compounds, demonstrating the potential of pyrazolo[3,4-b]pyridine derivatives in antiviral drug development (Bernardino et al., 2007).

Supramolecular Chemistry

Peddy Vishweshwar, A. Nangia, and V. Lynch analyzed the crystal structures of pyrazinecarboxylic acids to examine the occurrence of carboxylic acid-pyridine supramolecular synthons. This study provides insights into the structural aspects of pyrazolo[3,4-b]pyridines, highlighting their importance in crystal engineering and supramolecular chemistry (Vishweshwar, Nangia, & Lynch, 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-7(12)6-4-3-9-10-5(4)1-2-8-6;/h1-3H,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTZLPUBKIAZCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NN=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2733909.png)

![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2733917.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)

![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)